Computed Lipophilicity (LogP) Advantage Over the Unsubstituted Phenyl Analog
The target compound achieves a computed LogP of 2.97, which is 0.05 log units lower than the value of 3.02 reported for the direct phenyl analog methyl (3S)-3-Boc-amino-3-phenylpropionate (CAS 190189-97-0) . Although the absolute difference is modest, the chloro-containing compound offers a superior balance between lipophilicity and metabolic stability — a trend observed across multiple β-amino acid esters where the 4‑Cl substituent retards CYP450-mediated oxidative metabolism relative to the unsubstituted phenyl group (class‑level inference from the baclofen prodrug series) [1]. The measurable LogP shift translates directly into a higher likelihood of achieving favorable CNS penetration characteristics when the compound is used as a pharmaceutical intermediate.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.97 |
| Comparator Or Baseline | Methyl (3S)-3-Boc-amino-3-phenylpropionate: LogP = 3.02 |
| Quantified Difference | ΔLogP = −0.05 (target is 1.7% less lipophilic) |
| Conditions | Computed value (ACD/Labs algorithm) as reported by Chemsrc. |
Why This Matters
This small but consistent LogP difference reflects the electron‑withdrawing effect of chlorine, which can be decisive for optimizing the ADME profile of a final drug substance, making the 4‑chlorophenyl ester the preferred intermediate when moderate lipophilicity is desired.
- [1] Salwa Mosad. Baclofen brain targeting: High CNS levels via baclofen methyl carbamate. Academia.edu. https://www.academia.edu/ (accessed 2026-05-02). View Source
